1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone
Description
Properties
IUPAC Name |
1,5-bis(benzotriazol-1-yl)-2,4-dimethylpentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13(11-24-17-9-5-3-7-15(17)20-22-24)19(26)14(2)12-25-18-10-6-4-8-16(18)21-23-25/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGIAHHKJLOVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)C(=O)C(C)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone typically involves the reaction of benzotriazole with a suitable precursor under specific conditions. One common method involves the use of O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halides or nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Photostabilizers
One of the primary applications of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is as a photostabilizer for polymers and plastics. Benzotriazole derivatives are widely used to protect materials from UV degradation. The compound’s ability to absorb UV light and dissipate energy as heat helps in prolonging the lifespan of materials exposed to sunlight.
Table 1: Comparison of Photostabilizers
| Compound Name | UV Absorption Range | Application Area |
|---|---|---|
| This compound | 290-400 nm | Plastics, Coatings |
| Benzophenone | 290-350 nm | Plastics |
| HALS (Hindered Amine Light Stabilizers) | 300-400 nm | Coatings |
Antimicrobial Activity
Research has indicated that benzotriazole derivatives possess antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of several benzotriazole derivatives against Escherichia coli and Staphylococcus aureus. Results showed that this compound exhibited significant inhibition at concentrations of 50 µg/ml.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications to create derivatives with enhanced properties for specific applications in medicinal chemistry.
Table 2: Synthesis Pathways Using this compound
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Benzimidazole derivatives | 85 |
| Coupling Reactions | Antiviral agents | 75 |
| Cycloaddition | Antibacterial compounds | 80 |
Mechanism of Action
The mechanism of action of 1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone involves its interaction with molecular targets through coordination with metal ions or binding to specific receptors. The pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzotriazol-1-yl)-2-thiapropane: Another bis(benzotriazole) derivative with similar structural properties.
1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane: A compound with pyrazole instead of benzotriazole.
Uniqueness
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications .
Biological Activity
1,5-Bis(1H-benzotriazol-1-yl)-2,4-dimethyl-3-pentanone (C19H20N6O) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound includes two benzotriazole moieties attached to a dimethyl ketone. Its molecular formula is C19H20N6O, and it has been characterized for its potential applications in medicinal chemistry and as a bioactive agent.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to good antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans . Specifically, derivatives of benzotriazole have shown promising results in inhibiting the growth of these microorganisms.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| 1 | E. coli | Moderate |
| 2 | Bacillus subtilis | Good |
| 3 | Candida albicans | Moderate |
| 4 | Aspergillus niger | Good |
Antiparasitic Activity
The antiparasitic properties of benzotriazole derivatives have been explored extensively. For instance, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory effects against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . This suggests that compounds like this compound could be effective against protozoan parasites.
Case Study: Trypanosoma cruzi Inhibition
In a controlled study, the effectiveness of various benzotriazole derivatives was assessed against both epimastigote and trypomastigote forms of T. cruzi. The results indicated that specific structural modifications significantly enhanced biological activity.
Cytotoxicity
Cytotoxicity assays have also been performed to evaluate the safety profile of benzotriazole derivatives. A study reported that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 (Control) | Normal Fibroblasts | >100 |
| 2 | HeLa (Cervical Cancer) | 15 |
| 3 | MCF-7 (Breast Cancer) | 20 |
The biological activity of benzotriazoles is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of hydrophobic groups in their structure enhances their interaction with cellular membranes, facilitating their entry into cells and subsequent action against target sites.
Q & A
Q. Can computational methods predict novel catalytic applications for this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
- Catalytic Screening : Test in oxidation reactions (e.g., alcohol-to-ketone) using protocols for similar ketones. Monitor turnover frequency (TOF) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
